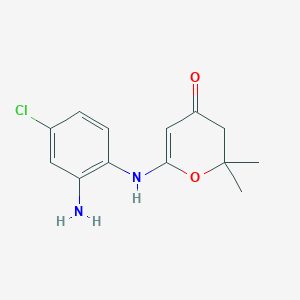

6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one

Description

6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one is a heterocyclic compound featuring a 2,2-dimethylpyran-4-one core substituted at the 6-position with a (2-amino-4-chlorophenyl)amino group. Its structural uniqueness lies in the combination of a pyranone ring system and a chlorinated aniline moiety. Key identifiers include:

Propriétés

IUPAC Name |

6-(2-amino-4-chloroanilino)-2,2-dimethyl-3H-pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-13(2)7-9(17)6-12(18-13)16-11-4-3-8(14)5-10(11)15/h3-6,16H,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCPEUIQACJTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C=C(O1)NC2=C(C=C(C=C2)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one typically involves the reaction of 2-amino-4-chlorophenylamine with 2,2-dimethyl-3,4-dihydro-2H-pyran-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield aniline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

One of the most promising applications of this compound is its anticancer properties . Research indicates that derivatives of pyranones exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells. Specifically, modifications to the 2-amino-4-chlorophenyl group enhance the anticancer activity by increasing binding affinity to target proteins involved in cell cycle regulation and apoptosis pathways .

Case Study: HDAC Inhibition

A study synthesized a series of compounds based on structural modifications of related pyranones and assessed their antiproliferative effects on HCT-116 cells. Out of 24 synthesized compounds, several exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent, indicating their potential as effective anticancer agents .

Neuroprotective Effects

2. Neuroprotection

The compound has also been investigated for its neuroprotective effects . Research suggests that certain pyranone derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The presence of the chlorophenyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further development in neuroprotective therapies .

Antimicrobial Activity

3. Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Various studies have reported that pyranone derivatives possess antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes, leading to cell death .

Case Study: Antibacterial Screening

In one study, derivatives similar to 6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one were screened against multiple bacterial strains, showing promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Summary Table of Applications

| Application | Mechanism of Action | Relevant Findings |

|---|---|---|

| Anticancer | HDAC inhibition leading to apoptosis | IC50 values lower than doxorubicin in HCT-116 cells |

| Neuroprotection | Protection from oxidative stress | Potential for treatment in neurodegenerative diseases |

| Antimicrobial | Disruption of cell membranes or enzyme inhibition | Effective against Staphylococcus aureus and E. coli |

Mécanisme D'action

The mechanism of action of 6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The amino and chlorophenyl groups can interact with enzymes and receptors, modulating their activity. The dihydropyranone ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of amino-substituted heterocyclic ketones. Below is a comparative analysis with structurally related analogs:

Table 1: Comparative Analysis of Key Compounds

*Inferred from structural analogs and substituent effects.

Key Observations:

Structural Backbone: The target compound’s pyranone core (6-membered oxygen-containing ring) differs from pyrimidinone analogs (6-membered nitrogen-containing rings). Pyranones generally exhibit higher lipophilicity due to reduced polarity compared to pyrimidinones .

Substituent Effects :

- Chlorine vs. Methyl/Methoxy Groups : The chloro substituent in the target compound increases electronegativity and polar surface area (PSA) compared to methyl or methoxy groups in analogs. This may enhance binding to polar biological targets .

- Positional Isomerism : The 4-chloro substituent (target) vs. 3-chloro-4-methyl () alters electronic and steric profiles, impacting reactivity and intermolecular interactions .

Physicochemical Properties: Hydrogen Bonding: The target compound likely has 3 H-bond donors (two amino groups, one pyranone NH) and 4 acceptors (carbonyl oxygen, aromatic amines), comparable to and . Molecular Weight: Pyranone derivatives (target) are typically heavier than pyrimidinones (e.g., 216–232 g/mol for pyrimidinones vs. ~280 g/mol estimated for the target), affecting pharmacokinetic properties like diffusion rates .

Synthetic Accessibility: The target compound is listed with 3 suppliers, suggesting commercial availability .

Biological Relevance: While specific activity data are unavailable, the chloro-aniline group in the target compound is a common pharmacophore in antimicrobial and kinase-inhibiting agents. Pyrimidinones (e.g., ) are often explored as nucleoside analogs or enzyme inhibitors .

Research Implications

The structural variations among these compounds highlight the importance of:

- Substituent Optimization : Chloro groups enhance polarity for target binding, while methyl/methoxy groups improve lipophilicity for membrane penetration.

- Core Heterocycle Selection: Pyranones vs. pyrimidinones offer distinct electronic environments for tuning drug-receptor interactions.

Further studies should focus on synthesizing derivatives with hybrid features (e.g., pyranone cores with methoxy substituents) to explore synergistic effects.

Activité Biologique

The compound 6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one , commonly referred to as a pyran derivative, is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 241.71 g/mol. The compound features a pyran ring substituted with an amino group and a chlorophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Research has indicated that pyran derivatives exhibit significant anticancer properties. A study demonstrated that various substituted pyrans, including those similar to our compound, showed potent inhibitory effects against several cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for some derivatives were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Pyran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Amino-2H-pyran | HCT-116 | 0.69 | |

| Doxorubicin | HCT-116 | 2.29 | |

| 6-(Chloro)Pyran | HeLa | 11.0 |

Antimicrobial Activity

Pyran derivatives have also been investigated for their antimicrobial properties. The presence of the chlorophenyl group enhances the antimicrobial efficacy against various bacteria and fungi. Studies have shown that modifications in the pyran structure can lead to increased potency against resistant strains .

Anticonvulsant Activity

In addition to anticancer and antimicrobial activities, some studies have explored the anticonvulsant potential of pyran derivatives. For instance, compounds structurally related to this compound have demonstrated significant anticonvulsant effects in animal models .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the substitution pattern on the pyran ring significantly influences biological activity. The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances the compound's potency by increasing its lipophilicity and ability to interact with biological targets .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyran derivatives and assessed their cytotoxic effects on cancer cell lines. Among these, a compound closely related to this compound exhibited an IC50 value of 0.69 µM against HCT-116 cells, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of various pyran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a chlorophenyl substituent were particularly effective, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Q & A

Basic Research Questions

What are optimized synthetic routes for 6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one, and how can reaction conditions improve yield?

Methodological Answer:

Synthesis often involves coupling 2-amino-4-chloroaniline with a substituted pyranone precursor. A multi-step approach may include:

- Step 1: Prepare the pyranone core via cyclization of diketones or ketoenols under acidic conditions (e.g., H₂SO₄ or p-TsOH) .

- Step 2: Introduce the 2-amino-4-chlorophenyl group via nucleophilic substitution or Buchwald–Hartwig amination, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

- Yield Optimization: Vary solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of pyranone to aniline derivative). Monitor progress via TLC or HPLC .

How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify tautomeric forms (e.g., keto-enol equilibria) by analyzing chemical shifts:

- Keto form: A downfield singlet (~δ 3.5–4.0 ppm) for the dimethyl group and a deshielded carbonyl carbon (~δ 190–200 ppm) .

- Enol form: Broad OH proton (~δ 12–14 ppm) and conjugated double bonds in the pyran ring .

- HRMS: Confirm molecular formula (C₁₄H₁₆ClN₂O₂) with exact mass matching [M+H]+ = 295.0871 .

What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with coumarin-based controls, noting structural similarities to bioactive benzoxazinones .

- Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disc diffusion, using concentrations of 10–100 µg/mL .

Advanced Research Questions

How to address contradictions in reported biological activity data across studies?

Methodological Answer:

- Variable Analysis: Control for assay conditions (pH, serum content, incubation time) and impurity profiles (HPLC purity ≥95%) .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets. For example, discrepancies in IC₅₀ values may arise from differential cell line viability protocols .

What methodologies assess environmental stability and degradation pathways?

Methodological Answer:

- Photolysis Studies: Expose to UV light (λ = 254–365 nm) in aqueous solutions. Monitor degradation via LC-MS, identifying products like chlorophenols or pyran ring-opened fragments .

- Hydrolysis Kinetics: Test pH-dependent stability (pH 3–10) at 25°C and 40°C. Use pseudo-first-order kinetics to calculate half-lives .

Key Notes

- Synthesis: Prioritize Pd-catalyzed coupling for regioselective amination .

- Characterization: Combine X-ray crystallography (for solid-state tautomerism) with solution NMR .

- Environmental Impact: Include ecotoxicity assays (e.g., Daphnia magna) in long-term studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.